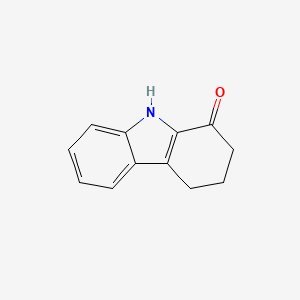

2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143499. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,13H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZIFGIQUYFQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301444 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-99-3 | |

| Record name | 3456-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

This guide provides a detailed examination of the Fischer indole synthesis for producing 2,3,4,9-tetrahydro-1H-carbazol-1-one, a significant heterocyclic compound. The content is tailored for researchers, scientists, and professionals in drug development, offering a thorough overview of the reaction mechanism, experimental protocols, and relevant data.

Core Concepts and Mechanism

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile chemical reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] The synthesis of this compound, a tricyclic indole derivative, is a prime example of this reaction's utility, particularly as it serves as a precursor in the synthesis of bioactive molecules.[3][4]

The reaction proceeds through a series of well-defined steps:

-

Phenylhydrazone Formation: The process begins with the acid-catalyzed condensation of phenylhydrazine with a cyclic dione, typically 1,3-cyclohexanedione, to form a phenylhydrazone intermediate.[5]

-

Tautomerization to Enehydrazine: The initially formed phenylhydrazone tautomerizes to its more reactive enehydrazine isomer.[1][3][5] This step is crucial for the subsequent rearrangement.

-

[2][2]-Sigmatropic Rearrangement: The enehydrazine, after protonation, undergoes a key[2][2]-sigmatropic rearrangement, which is mechanistically similar to a Claisen rearrangement.[1][5][6] This irreversible step involves the cleavage of the weak N-N bond and the formation of a new C-C bond, disrupting the aromaticity of the phenyl ring to form a di-imine intermediate.[1][2]

-

Rearomatization: A proton transfer event leads to the rearomatization of the six-membered ring, yielding a more stable intermediate.[7]

-

Cyclization: The amino group on the aromatic ring then performs an intramolecular nucleophilic attack on one of the imine carbons, forming a five-membered heterocyclic ring.[6][7] This results in a cyclic aminal.[1][5]

-

Elimination of Ammonia: Finally, under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃) to generate the stable, aromatic indole ring system of the final product, this compound.[1][5][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Fischer indole synthesis for this compound.

Caption: Mechanism of the Fischer Indole Synthesis.

Quantitative Data Summary

The efficiency of the Fischer indole synthesis can be influenced by the choice of acid catalyst, solvent, and reaction temperature.[8] While the synthesis of the specific target this compound is a specialized application, data from related syntheses of tetrahydrocarbazoles provide valuable insights.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| Phenylhydrazine + Cyclohexanone | Glacial Acetic Acid | Reflux | 30 min | 75.2% | [7] |

| Phenylhydrazine HCl + Cyclohexanone | [bmim(BF4)] Ionic Liquid | Water Bath | 1 hr | Excellent | [9] |

| Acetone phenylhydrazone + Cyclohexanone | Glacial Acetic Acid | Boiling | 30 min | 50% | [10] |

| o-Iodoaniline + Cyclohexanone | Pd(OAc)₂ / DABCO / DMF | 105 °C | 3 hr | 65% | [11] |

Note: The last entry refers to a related palladium-catalyzed indole synthesis, offering an alternative to the classic Fischer conditions.

Experimental Protocols

A generalized experimental protocol for the synthesis of tetrahydrocarbazoles via the Fischer method is outlined below. This procedure is based on common laboratory practices reported in the literature.[5][7][9]

Materials:

-

Phenylhydrazine or Phenylhydrazine hydrochloride

-

Cyclohexanone or 1,3-Cyclohexanedione

-

Acid Catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid, Zinc Chloride, or an Ionic Liquid like [bmim(BF4)])

-

Solvent (e.g., Glacial Acetic Acid, Methanol, or the catalyst itself may serve as the solvent)

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the carbonyl compound (e.g., cyclohexanone) is dissolved in the chosen solvent (e.g., glacial acetic acid).

-

Hydrazine Addition: Phenylhydrazine is added to the stirred solution. In some protocols, this addition is performed slowly, especially if the reaction is exothermic.[7] If starting with the pre-formed phenylhydrazone, it is simply dissolved in the acidic medium.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically ranging from 30 minutes to several hours).[7][9][10] The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate directly from the solution upon cooling or require the addition of water to induce precipitation.

-

Purification: The crude product is collected by vacuum filtration and washed with a suitable solvent (e.g., water, cold ethanol) to remove residual acid and unreacted starting materials. Further purification is typically achieved by recrystallization from a solvent such as methanol or ethanol to yield the pure tetrahydrocarbazole product.[7]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the typical laboratory workflow for this synthesis.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. acgpubs.org [acgpubs.org]

- 10. scispace.com [scispace.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Borsche-Drechsel Cyclization: A Technical Guide to Tetrahydrocarbazolone Synthesis for Drug Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the tetrahydrocarbazole core is of significant interest due to its prevalence in numerous biologically active compounds. The Borsche-Drechsel cyclization, a classic yet powerful acid-catalyzed reaction, provides an efficient route to this valuable scaffold. This technical guide offers a comprehensive overview of the Borsche-Drechsel cyclization for the synthesis of tetrahydrocarbazolones, detailing its mechanism, experimental protocols, and applications in the pharmaceutical landscape.

Introduction to the Borsche-Drechsel Cyclization

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche-Drechsel cyclization is a chemical reaction used to synthesize tetrahydrocarbazoles from the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2] This reaction is a specific application of the more broadly known Fischer indole synthesis.[3] The resulting tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry, forming the core of compounds with neuroprotective, anti-cancer, and anti-diabetic properties.[3][4]

Reaction Mechanism

The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis. The reaction is initiated by the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone to form a cyclohexanone phenylhydrazone. This is followed by a series of intramolecular rearrangements and a final cyclization with the elimination of ammonia to yield the tetrahydrocarbazole product.

The key steps of the mechanism are as follows:

-

Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the condensation of a substituted phenylhydrazine and cyclohexanone under acidic conditions.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: A thermally induced[5][5]-sigmatropic rearrangement, a key bond-forming step, occurs.

-

Cyclization and Aromatization: The intermediate then undergoes cyclization and the elimination of an ammonia molecule to afford the final tetrahydrocarbazole product.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including anticancer, neuroprotective, and hypoglycemic activities.[1][2][3] This technical guide provides an in-depth overview of the primary synthetic routes to these valuable molecules, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through variations of the Fischer indole synthesis. This venerable reaction, along with its named variant, the Borsche–Drechsel cyclization, offers a reliable and versatile approach to this scaffold.[4][5]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. In the context of this compound synthesis, this typically involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexane-1,2-dione derivative or a protected equivalent like 2-aminocyclohexanone.[6][7] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the carbazole core.[4]

Borsche–Drechsel Cyclization

A specific application of the Fischer indole synthesis, the Borsche–Drechsel cyclization, utilizes the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form the tetrahydrocarbazole ring.[4][5][8] This method is a cornerstone in the synthesis of this class of compounds.[9]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

Protocol 1: Fischer Indole Synthesis of this compound from 2-Aminocyclohexanone Hydrochloride[6]

This one-pot procedure offers a convenient route to the title compound.

Materials:

-

2-Aminocyclohexanone hydrochloride

-

Phenylhydrazine hydrochloride

-

2 N Sodium hydroxide solution

-

80% Acetic acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

To a mixture of 2-aminocyclohexanone hydrochloride (79.3 mg, 0.53 mmol) and phenylhydrazine hydrochloride (63.6 mg, 0.44 mmol), add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.

-

Stir the mixture at room temperature for 15 minutes.

-

Reflux the mixture for 5 hours.

-

Add 3 mL of 80% acetic acid solution.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a saturated NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with EtOAc (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Borsche-Drechsel Cyclization for the Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[8]

This protocol describes a representative procedure for synthesizing a substituted tetrahydrocarbazole.

Materials:

-

4-Phenylphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol or ethanol for recrystallization

-

Petroleum ether/ethyl acetate for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

-

Continue refluxing for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

-

Collect the precipitated crude product by vacuum filtration using a Büchner funnel.

-

Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system.

-

Dry the purified product under vacuum.

Quantitative Data

The following tables summarize representative yields and characterization data for various this compound derivatives.

Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis [6]

| Compound | R | Yield (%) | m.p. (°C) |

| 3a | H | 85 | 225-227 |

| 3b | 8-CH₃ | 82 | 210-212 |

| 3c | 8-Cl | 88 | 230-232 |

| 3d | 7-CH₃ | 80 | 205-207 |

| 3e | 6-CH₃ | 83 | 240-242 |

| 3f | 6-Cl | 86 | 255-257 |

Table 2: Spectroscopic Data for Selected this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |

| 2,3,4,9-Tetrahydro-1H-carbazole [10] | 10.81 (s, 1H), 7.33-6.38 (m, 4H), 3.02-2.50 (m, 4H), 1.84-1.85 (m, 4H) | 158.9, 156.6, 135.9, 132.3, 128.1, 110.5, 108.7, 102.8, 31.2, 29.5, 29.2, 22.9 | 172.2 (M⁺+1) | 3401, 2928, 1470, 739 |

| 7-Methyl-1-oxo-2-(3′-methylpropan-1′-al)-1,2,3,4-tetrahydrocarbazole (2b) | 8.93 (s, 1H), 7.53 (s, 1H), 7.20-7.23 (m, 3H), 3.26-2.23 (m, 5H), 2.47 (s, 3H), 1.19-1.27 (m, 3H) | 191.25, 191.09 | 269 (M⁺) | 3256, 1655, 1639 |

| N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide (6b) [11] | 7.62–7.05 (m, 12H), 2.87–2.83 (m, 2H), 2.62–2.58 (m, 2H), 1.86–1.73 (m, 4H) | 153.8, 143.4, 135.1, 135.0, 129.3, 129.2, 126.2, 125.8, 122.6, 121.6, 117.8, 115.8, 112.8, 24.1, 23.4, 22.7, 21.0 | - | 2927, 1679, 1589, 1489 |

Visualizations

Synthetic Workflow and Biological Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and relevant signaling pathways implicated in the biological activity of these derivatives.

Caption: General workflow for the Fischer Indole Synthesis of tetrahydrocarbazol-1-one derivatives.

References

- 1. wjarr.com [wjarr.com]

- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 5. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

The Multifaceted Biological Activities of the Tetrahydrocarbazolone Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazolone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This tricyclic system, consisting of a fused indole and cyclohexanone ring, serves as a versatile template for the development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth overview of the diverse biological activities associated with the tetrahydrocarbazolone core, with a focus on anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Anticancer Activity

Tetrahydrocarbazolone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Recent studies have highlighted the potential of these compounds to overcome multidrug resistance in cancer cells.[6] Some derivatives act as DNA intercalators and inhibit topoisomerases, essential enzymes for DNA replication and repair in cancer cells.[5] Furthermore, inhibition of protein kinases and modulation of pathways involving vascular endothelial growth factor (VEGF) and tumor necrosis factor-alpha (TNF-α) have been reported.[4]

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | Assay | IC50 | Reference |

| THC-Thiazolinone Hybrid 11c | Jurkat (Leukemia) | SRB Assay | 1.44 ± 0.09 µM | [5] |

| U937 (Lymphoma) | SRB Assay | 1.77 ± 0.08 µM | [5] | |

| HCT-116 (Colon) | SRB Assay | 6.75 ± 0.08 µM | [5] | |

| THC-Thiazolinone Hybrid 12c | Jurkat (Leukemia) | SRB Assay | Not explicitly stated, but potent | [5] |

| U937 (Lymphoma) | SRB Assay | Not explicitly stated, but potent | [5] | |

| HCT-116 (Colon) | SRB Assay | Not explicitly stated, but potent | [5] | |

| THC-Dithioate Hybrid 6f | MCF7 (Breast) | Not specified | 7.24 nM/mL | [7][8] |

| HCT116 (Colon) | Not specified | Potent | [7][8] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a widely used method for determining cytotoxicity in cancer cell lines.[5][9]

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazolone derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Activity

The tetrahydrocarbazolone scaffold has been explored for its potential to combat bacterial and fungal infections.[1][10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2][11] The proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes like DNA gyrase.[6][10]

Quantitative Antimicrobial Activity Data

| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |

| THCZ Derivative 6a | Staphylococcus aureus | Not specified | Not specified, but potent | [10] |

| Escherichia coli | Not specified | Not specified, but potent | [10] | |

| THCZ Derivative 6c | Staphylococcus aureus | Not specified | Not specified, but potent | [10] |

| Escherichia coli | Not specified | Not specified, but potent | [10] | |

| THCZ Derivative 12 | Staphylococcus aureus | Not specified | Not specified, but potent | [10] |

| Escherichia coli | Not specified | Not specified, but potent | [10] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the tetrahydrocarbazolone derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

-

Visualization (Optional): A growth indicator such as a tetrazolium salt can be added to aid in the visualization of bacterial growth.[14]

Anti-inflammatory Activity

Tetrahydrocarbazolone derivatives have emerged as promising anti-inflammatory agents.[15][16] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a critical role in the synthesis of pro-inflammatory prostaglandins.[15][16][17] Some derivatives also exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways.[15]

Quantitative Anti-inflammatory Activity Data

| Compound ID | Target/Assay | IC50 | Reference |

| THCz Derivative 1 | COX-2 | 0.29 µM | [17] |

| COX-1 | 15.7 µM | [17] | |

| THCz Derivative 2 | COX-2 | 0.82 µg/mL | [17] |

| THCz Derivative 3 | Nitric Oxide (iNOS) | 1.7 µM | [17] |

| THCz-Diazole 9 | HRBC Membrane Stabilization | 1.89 µg/mL | [18][19] |

| THCz-Diazole 10 | HRBC Membrane Stabilization | 1.66 µg/mL | [18][19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[17][20]

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

-

Reaction Mixture: In a 96-well plate, add buffer, a heme cofactor, and the test tetrahydrocarbazolone compound at various concentrations.

-

Enzyme Addition: Add the COX enzyme to each well and incubate briefly.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specific time to allow for prostaglandin synthesis.

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

-

Quantification: Quantify the amount of prostaglandin produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

References

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydrocarbazole for Research|High-Purity [benchchem.com]

- 7. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. apec.org [apec.org]

- 14. Rapid Antimicrobial Susceptibility Test Using Tetrazolium Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. benchchem.com [benchchem.com]

- 18. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 19. arabjchem.org [arabjchem.org]

- 20. youtube.com [youtube.com]

Spectroscopic Profile of 2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic ketone with a core structure found in various biologically active compounds. This document details the expected data from key analytical techniques, outlines the experimental protocols for obtaining this data, and presents a logical workflow for the characterization process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Strong, Broad | N-H Stretch |

| ~1650 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C Stretch (aromatic) |

| ~1470 | Medium | C-H Bend (alkane) |

| ~740 | Strong | C-H Bend (ortho-disubstituted aromatic) |

Note: The exact peak positions may vary slightly depending on the sample preparation method.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | N-H |

| 7.2-7.5 | m | 4H | Ar-H |

| 2.7-2.8 | t | 2H | C4-H₂ |

| 2.5-2.6 | t | 2H | C2-H₂ |

| 2.1-2.2 | m | 2H | C3-H₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) would be reported in Hz.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C1 (C=O) |

| ~138 | C9a |

| ~136 | C4a |

| ~127 | C5a |

| ~122 | C7 |

| ~120 | C6 |

| ~118 | C8 |

| ~111 | C9b |

| ~38 | C4 |

| ~23 | C2 |

| ~22 | C3 |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-CHO]⁺ |

| 128 | Moderate | [M-C₃H₅O]⁺ |

Note: The fragmentation pattern can provide valuable structural information.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the probe of a nuclear magnetic resonance spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR).

-

¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides clues about the molecule's structure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The presented data and protocols are essential for the quality control, characterization, and further development of this and related compounds in a research and drug discovery setting.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic framework provides an excellent platform for the development of a diverse range of therapeutic agents. This technical guide delves into the synthesis, derivatization, and multifaceted pharmacological applications of this versatile core, with a focus on its utility in the development of anti-Alzheimer's, anticancer, and antimicrobial agents.

Anti-Alzheimer's Disease Applications: Targeting Cholinesterase

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in patients.[1] A primary therapeutic strategy is to inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Derivatives of this compound have emerged as potent inhibitors of these enzymes.

Quantitative Data: Cholinesterase Inhibition

A series of 22 derivatives of 2,3,4,9-tetrahydro-1H-carbazole were synthesized and evaluated for their in vitro inhibitory activity against AChE and BChE using Ellman's method. The results, including IC50 values, are summarized in the table below.

| Compound | R | R' | IC50 (µM) AChE | IC50 (µM) BChE |

| 1 | H | H | 2.02 ± 0.479 | 8.97 ± 0.450 |

| 2 | 6-NO₂ | H | 2.68 ± 0.652 | 7.31 ± 0.890 |

| 3 | 6-NH₂ | H | 0.0388 ± 0.008 | 0.482 ± 0.180 |

| 4 | 6-NO₂ | 9-CH₃ | 0.0324 ± 0.004 | 2.553 ± 0.770 |

| 5 | 6-NO₂ | 9-C₂H₅ | 1.94 ± 0.400 | 6.04 ± 0.610 |

| 6 | 6-NO₂ | 9-C₃H₇ | 4.19 ± 0.630 | 14.38 ± 0.150 |

| 7 | 6-NO₂ | 9-C₄H₉ | 4.50 ± 0.560 | 11.21 ± 0.780 |

| 8 | 6-NO₂ | 9-C₅H₁₁ | 5.24 ± 0.873 | 13.29 ± 0.520 |

| 9 | 6-NO₂ | 9-C₆H₁₃ | 5.86 ± 0.750 | 15.12 ± 0.840 |

| 10 | 6-NO₂ | 9-C₇H₁₅ | 6.12 ± 0.910 | 16.45 ± 0.930 |

| 11 | 6-NHSO₂C₇H₇ | H | 3.15 ± 0.550 | 9.88 ± 0.460 |

| 12 | 6-NHSO₂CH₃ | H | 4.08 ± 0.620 | 12.74 ± 0.680 |

| 13 | 6-NHSO₂C₆H₅ | H | 3.82 ± 0.490 | 11.53 ± 0.590 |

| 14 | 6-NHCH₂C₆H₅ | H | 2.57 ± 0.380 | 8.14 ± 0.410 |

| 15 | 6-NHC₂H₅ | H | 0.091 ± 0.012 | 1.25 ± 0.240 |

| 16 | 6-NHC₃H₇ | H | 0.154 ± 0.021 | 2.87 ± 0.310 |

| 17 | 6-NHC₄H₉ | H | 0.041 ± 0.006 | 3.11 ± 0.350 |

| 18 | 6-NHC₅H₁₁ | H | 0.218 ± 0.029 | 4.59 ± 0.420 |

| 19 | 6-NHSO₂C₇H₇ | 9-CH₃ | 3.98 ± 0.510 | 12.01 ± 0.610 |

| 20 | 6-NHSO₂CH₃ | 9-CH₃ | 4.87 ± 0.680 | 14.22 ± 0.740 |

| 21 | 6-NHCOC₆H₅ | 9-CH₃ | 3.29 ± 0.430 | 10.76 ± 0.530 |

| 22 | 6-NHCH₂C₆H₅ | 9-CH₃ | 2.91 ± 0.400 | 9.33 ± 0.480 |

| Donepezil | - | - | 0.0427 ± 0.078 | 1.216 ± 0.045 |

Data sourced from Reference

Signaling Pathway: Cholinergic Neurotransmission

The therapeutic effect of these compounds is achieved by inhibiting AChE and BChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.

Caption: Cholinergic signaling and the mechanism of cholinesterase inhibitors.

Experimental Protocols

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[2] Redistilled phenylhydrazine (0.1 mol) is then added dropwise over 30 minutes.[2] The mixture is refluxed on a water bath for an additional 30 minutes.[2] The reaction mixture is subsequently poured into ice-cold water with continuous stirring, leading to the separation of a brown-colored solid.[2] The solid is filtered, washed repeatedly with water, and recrystallized from methanol with a small amount of decolorizing carbon to yield the title compound.[2]

The inhibitory activity of the synthesized compounds is determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine with dithiobisnitrobenzoate (DTNB) to produce a yellow color, which is measured spectrophotometrically. The rate of formation of thiocholine from the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes is monitored.

-

Enzyme and Substrate Preparation: AChE is obtained from brain homogenate of Swiss albino mice, and BChE is obtained from serum. A stock solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) is prepared in distilled water.

-

Assay Procedure:

-

A clear supernatant of the brain homogenate (for AChE) or serum (for BChE) is diluted with a freshly prepared DTNB solution in Sorenson phosphate buffer (pH 8.0).

-

Aliquots of this mixture are pipetted into test tubes.

-

The test compounds, dissolved in a suitable solvent, are added to the test tubes at various concentrations. A control tube contains the solvent alone.

-

The substrate solution is added to all test tubes to initiate the reaction.

-

The absorbance is measured spectrophotometrically at 420 nm at different time points.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Anticancer Applications: A Multi-pronged Attack

The this compound scaffold has also demonstrated significant potential in the development of anticancer agents. Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics.

Quantitative Data: In Vitro Cytotoxicity

Several studies have reported the anticancer activity of tetrahydrocarbazole derivatives. For instance, certain hybrids incorporating a 5-arylidene-4-thiazolinone scaffold have shown potent activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 |

| 11c | U937 (Lymphoma) | 1.77 ± 0.08 |

| 11c | HCT-116 (Colon Cancer) | 6.75 ± 0.08 |

| 12c | Jurkat (Leukemia) | Potent (IC50 not specified) |

| 12c | U937 (Lymphoma) | Potent (IC50 not specified) |

| 12c | HCT-116 (Colon Cancer) | Potent (IC50 not specified) |

Data for compounds 11c and 12c sourced from Reference[3]

Other derivatives have also shown promising activity against human glioma cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 15 | U87 MG (Glioma) | 18.50 |

| 16 | U87 MG (Glioma) | 47 |

| 17 | U87 MG (Glioma) | 75 |

| Carmustine (Standard) | U87 MG (Glioma) | 18.24 |

| Temozolomide (Standard) | U87 MG (Glioma) | 100 |

Data for compounds 15, 16, and 17 sourced from Reference[4]

Signaling Pathways: Mechanisms of Anticancer Action

The anticancer activity of tetrahydrocarbazole derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

Caption: Multiple anticancer mechanisms of tetrahydrocarbazole derivatives.

Experimental Protocols

-

Acetylation of the Core: 1,2,3,4-Tetrahydro-9H-carbazole (1) (0.1 mole) is dissolved in glacial acetic acid (10 mL), and acetyl chloride (0.1 mol) is added.[5] The mixture is refluxed for 30 minutes.[5] The solution is then evaporated, and the residue is crystallized to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole (2).[5]

-

Condensation to Form Imino Derivatives: Compound 2 (0.01 mole) is dissolved in ethanol (20 mL).[5] Sodium hydroxide (10%; 10 mL) and an appropriate amino compound (e.g., thiourea, semicarbazide) (0.01 mole) are added.[5] The reaction mixture is refluxed for 4 hours, cooled, and then dilute hydrochloric acid (10 mL) is added to precipitate the imino derivative.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]

-

Reaction Setup: A reaction mixture containing purified tubulin, a fluorescent reporter, GTP, and a polymerization buffer is prepared on ice.

-

Compound Addition: The test compound, a positive control (e.g., nocodazole), and a vehicle control are added to a 96-well plate.

-

Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.

-

Fluorescence Measurement: The fluorescence intensity is measured over time.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the fluorescence signal compared to the control indicates inhibition of tubulin polymerization.

Antimicrobial Applications: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat. Carbazole derivatives have been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) |

| 8f | S. aureus (MRSA) | 0.5 - 2 |

| 9d | S. aureus (MRSA) | 0.5 - 2 |

| Carbazole-based pyrazoles | S. lactis, B. subtilis, P. putide | 35 - 55 |

Data for compounds 8f and 9d sourced from Reference[8]. Data for carbazole-based pyrazoles sourced from Reference[9]. Note: The specific structures of these compounds are complex derivatives of the carbazole core.

Experimental Workflow: Antimicrobial Screening

Caption: General workflow for the screening of antimicrobial compounds.

Experimental Protocols

The synthesis of antimicrobial carbazole derivatives often involves multi-step reactions to introduce pharmacophoric groups that enhance activity. For example, a series of derivatives can be prepared through N-alkylation of the tetrahydrocarbazole core followed by a click reaction with various aromatic azides.[10]

-

N-Alkylation: The tetrahydrocarbazole (1) is reacted with propargyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to yield 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole (2).[10]

-

Click Reaction: The resulting alkyne (2) undergoes a copper-catalyzed Huisgen [3+2] cycloaddition with a variety of substituted aromatic azides to produce the final 1,2,3-triazole-containing carbazole derivatives.[10]

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[3]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution of Compounds: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to compounds with potent and diverse biological activities. Its derivatives have demonstrated significant promise as anti-Alzheimer's agents through the inhibition of cholinesterases, as anticancer agents by targeting multiple cellular pathways, and as antimicrobial agents to combat infectious diseases. The synthetic accessibility and the ease of functionalization of this core structure continue to make it an attractive starting point for the design and development of novel therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will undoubtedly lead to the discovery of new and effective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]

The Pharmacophoric Versatility of 2,3,4,9-Tetrahydro-1H-carbazol-1-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazol-1-one scaffold, a prominent heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide delves into the multifaceted role of this pharmacophore in drug design, exploring its application in oncology, inflammation, and neurodegenerative diseases. We will provide a comprehensive overview of its biological activities, elucidate the underlying signaling pathways, present detailed experimental protocols for its evaluation, and summarize key structure-activity relationship (SAR) data.

Therapeutic Applications and Biological Activities

Derivatives of the this compound core have demonstrated significant potential across multiple therapeutic areas. The inherent bioactivity of the carbazole nucleus, combined with the versatility of substitution at various positions, allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Anticancer Activity

The tetrahydrocarbazole scaffold is a key component in a multitude of natural and synthetic compounds exhibiting potent anticancer properties.[1] These derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms of action.[2][3][4]

Key mechanisms include:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[3]

-

Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.

-

DNA Intercalation: Inserting into the DNA structure, thereby interfering with replication and transcription.[2]

-

Modulation of Key Signaling Proteins: Including vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and histone deacetylases (HDACs).[3]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydrocarbazole derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to modulate the arachidonic acid pathway.[5][6] By inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), these compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6]

Neuroprotective Effects in Alzheimer's Disease

The development of effective treatments for neurodegenerative disorders like Alzheimer's disease is a major challenge in modern medicine. The this compound pharmacophore has shown considerable promise in this area. Its derivatives have been found to exhibit neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the quantitative data for various this compound derivatives, highlighting their structure-activity relationships.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 9d | H | H | H | Jurkat | 3.11 | [7] |

| 10e | H | H | H | Jurkat | 11.89 | [7] |

| 10g | H | H | H | U937 | 5.25 | [7] |

| 10f | H | H | H | U937 | 7.32 | [7] |

| 5i | H | H | H | MCF-7 | 8.2 | [7] |

| 6i | H | H | H | HepG-2 | 18.2 | [7] |

| 4a | H | H | H | HCT116 | 62.63 | [8] |

| 4g | H | H | H | HCT-116 | 1.09 | [8] |

| 4h | H | H | H | HCT116 | 89.38 | [8] |

| 4j | H | H | H | HCT116 | 75.21 | [8] |

| 4k | H | H | H | HCT116 | 69.84 | [8] |

| 4f | H | H | H | HCT116 | 15.59 | [8] |

| SF1 | - | - | - | Hep-2C | 6.232 | [9] |

| SF4 | - | - | - | Hep-2C | 7.208 | [9] |

| SF5 | - | - | - | Hep-2C | 6.181 | [9] |

| SF9 | - | - | - | Hep-2C | 14.24 | [9] |

Table 2: Anti-inflammatory Activity of Tetrahydrocarbazole Derivatives

| Compound ID | R1 | R2 | R3 | Assay | IC50 (µg/mL) | Reference |

| 1 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 1.36 | [10][11] |

| 2 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 0.06 | [10][11] |

| 3 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 0.7 | [10][11] |

| 4 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 28.61 | [10][11] |

| 5 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 0.86 | [10][11] |

| 6 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 0.82 | [10][11] |

| 7 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 2.91 | [10][11] |

| 8 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 28.22 | [10][11] |

| 9 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 1.89 | [10][11] |

| 10 | H | 6,8-dinitro | H | HRBC Membrane Stabilization | 1.66 | [10][11] |

Signaling Pathways in Drug Action

The therapeutic effects of this compound derivatives are underpinned by their modulation of specific intracellular signaling pathways.

Anticancer Signaling Pathways

dot

Caption: Anticancer mechanisms of tetrahydrocarbazole derivatives.

Anti-inflammatory Signaling Pathway

dot

Caption: Anti-inflammatory action via the arachidonic acid pathway.

Neuroprotective Signaling Pathway (PI3K/Akt)

dot

Caption: Neuroprotection through the PI3K/Akt signaling pathway.

Experimental Protocols

Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis

This protocol describes a general one-pot synthesis of the 1-oxo-1,2,3,4-tetrahydrocarbazole core structure.[12]

Materials:

-

2-Aminocyclohexanone hydrochloride

-

Phenylhydrazine hydrochloride

-

2 N Sodium hydroxide solution

-

80% Acetic acid solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol), add 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.

-

Stir the mixture for 15 minutes at room temperature.

-

Reflux the mixture for 5 hours.

-

Add 80% acetic acid solution (3 mL) to the reaction mixture.

-

After cooling to room temperature, pour the mixture into a saturated NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-1,2,3,4-tetrahydrocarbazole.

dot

Caption: Workflow for the synthesis of the tetrahydrocarbazol-1-one core.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, HepG2, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Cisplatin or Doxorubicin (positive control)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]

Conclusion

The this compound pharmacophore represents a remarkably versatile scaffold in drug design, with demonstrated efficacy in oncology, inflammation, and neurodegenerative diseases. The extensive body of research highlights the importance of continued exploration of this privileged structure to develop novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable class of compounds.

References

- 1. wjarr.com [wjarr.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Da...: Ingenta Connect [ingentaconnect.com]

- 4. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. arabjchem.org [arabjchem.org]

- 11. Screening of anti-inflammatory and antioxidant potential of functionalized tetrahydrocarbazole linked 1,2-diazoles and their docking studies - Arabian Journal of Chemistry [arabjchem.org]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound belonging to the tetrahydrocarbazole class. This family of molecules is a significant scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic analogues with a wide spectrum of biological activities.[1][2] Derivatives of this structure have been explored for their potential as anticancer, antimicrobial, anti-Alzheimer's, and anti-inflammatory agents.[1][2][3] This guide details the compound's key physicochemical properties, experimental protocols for its synthesis, and insights into its biological mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological and chemical systems, guiding formulation, and predicting its pharmacokinetic profile.

| Property | Value | Source(s) |

| IUPAC Name | 2,3,4,9-tetrahydrocarbazol-1-one | [4] |

| Molecular Formula | C₁₂H₁₁NO | [4] |

| Molecular Weight | 185.22 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 169.0 - 173.0 °C | [5] |

| Purity (Typical) | >98.0% (HPLC) | [5] |

| Exact Mass | 185.084063974 Da | [4] |

| XLogP3 (Computed) | 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Topological Polar Surface Area | 32.9 Ų | [4] |

| Complexity (Computed) | 251 | [4] |

Experimental Protocols & Synthesis

The synthesis of the tetrahydrocarbazole scaffold is most classically achieved through the Fischer indole synthesis or its variants, such as the Borsche-Drechsel cyclization.[3][6] This method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative.

General Synthesis via Fischer Indole Cyclization

A common and effective method for synthesizing the core tetrahydrocarbazole structure is the Borsche-Drechsel cyclization. The following protocol is a representative example for producing the parent compound, which is a direct precursor to many functionalized derivatives like this compound.

Protocol:

-

Reaction Setup: A solution of 2-(phenylhydrazono)cyclohexanone is prepared. This intermediate is typically formed by the condensation of phenylhydrazine and cyclohexane-1,2-dione.

-

Cyclization: The hydrazone intermediate is refluxed in a mixture of glacial acetic acid and a mineral acid such as hydrochloric acid.[7]

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled and poured into cold water with stirring to precipitate the crude product.[7]

-

Purification: The resulting solid is filtered, washed with water, and purified. Purification is typically achieved by column chromatography on silica gel using a solvent system such as petroleum ether and ethyl acetate.[6][7] The final product can be recrystallized from a suitable solvent like ethanol to yield pure crystals.[7]

The logical workflow for this synthetic process is illustrated below.

References

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. This compound | C12H11NO | CID 285865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3456-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. acgpubs.org [acgpubs.org]

- 7. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 2,3,4,9-tetrahydro-1H-carbazol-1-one Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel analogs of 2,3,4,9-tetrahydro-1H-carbazol-1-one, a core scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3][4] This document details established and innovative synthetic methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.

Introduction

The this compound skeleton is a prominent structural motif found in a multitude of natural products and pharmacologically active molecules.[1][4] Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] The versatile biological profile of these compounds has spurred continuous interest in the development of novel and efficient synthetic routes to access a diverse library of analogs for drug discovery and development programs.[1][8] This guide will explore the core synthetic strategies employed for the construction of this important heterocyclic system.

Core Synthetic Strategies

The synthesis of this compound and its derivatives is predominantly achieved through several key chemical transformations. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for the construction of the indole ring system, which is the core of the tetrahydrocarbazolone scaffold.[1][9][10][11][12][13] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. In the context of tetrahydrocarbazol-1-ones, the reaction proceeds between a substituted phenylhydrazine and a cyclohexane-1,2-dione derivative or a protected precursor.[9]

A common approach involves the reaction of various phenylhydrazine hydrochlorides with 2-aminocyclohexanone hydrochloride under mild conditions, providing a convenient one-pot synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[9] The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has also been explored as a green and reusable catalyst for this transformation, offering excellent yields and shorter reaction times.[13]

Palladium-Catalyzed Annulation

Modern cross-coupling reactions have provided powerful alternatives to classical methods. Palladium-catalyzed annulation between o-haloanilines and ketones has emerged as an efficient route for indole synthesis, and by extension, for the preparation of tetrahydrocarbazolones.[14] This methodology often exhibits high regioselectivity and functional group tolerance, which are advantageous for the synthesis of complex analogs.[14] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, provides a foundational technology for these synthetic strategies.[15][16][17][18][19]

The reaction typically involves the coupling of an o-iodoaniline with a cyclic ketone in the presence of a palladium catalyst, such as palladium acetate, and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[14] The choice of phosphine ligands is crucial for the efficiency of these reactions, with bulky, electron-rich ligands often providing the best results.[19]

Brønsted Acid-Catalyzed Cyclization

A more recent approach involves the Brønsted acid-catalyzed synthesis of functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives.[20][21] This method allows for the introduction of various functional groups at the 4-position of the tetrahydrocarbazole core. The reaction proceeds through an intramolecular attack of the indole onto an activated aldehyde, followed by the elimination of water and subsequent nucleophilic attack.[20][21] This strategy offers a pathway to novel analogs with potential for diverse biological activities.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole[9]

-

A mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and phenylhydrazine hydrochloride (0.44 mmol) is stirred at room temperature.

-

A solution of 2 N sodium hydroxide (0.98 mmol) is added dropwise, and the mixture is stirred for 15 minutes.

-

The mixture is then refluxed for 5 hours.

-

After reflux, 80% acetic acid solution (3 mL) is added.

-

The reaction mixture is cooled to room temperature, poured into a saturated sodium bicarbonate solution (10 mL), and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried, concentrated, and purified to yield the desired product.

General Procedure for Palladium-Catalyzed Synthesis of Tetrahydrocarbazoles[14]

-

A two-necked flask is charged with cyclohexanone (60 mmol), o-iodoaniline (20 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (60 mmol) in N,N-dimethylformamide (DMF) (60 mL).

-

The mixture is degassed three times via a nitrogen/vacuum cycle.

-

Palladium acetate (Pd(OAc)2) (0.1 mmol) is added.

-

The mixture is degassed twice more and then heated at 105 °C for 3 hours or until the reaction is complete as monitored by TLC.

-

The reaction mixture is cooled to room temperature and partitioned between isopropyl acetate (150 mL) and water (50 mL).

-

The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized this compound analogs.

Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis [9]

| Entry | Phenylhydrazine Substituent | Product | Yield (%) |

| 1 | H | 1-Oxo-1,2,3,4-tetrahydrocarbazole | 85 |

| 2 | 4-Methyl | 6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | 82 |

| 3 | 4-Chloro | 6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole | 78 |

| 4 | 4-Bromo | 6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole | 75 |

| 5 | 4-Nitro | 6-Nitro-1-oxo-1,2,3,4-tetrahydrocarbazole | 70 |

Table 2: Spectroscopic Data for Selected Tetrahydrocarbazolone Analogs [20][22]

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 7.03 (d, 1H), 6.82 (d, 1H), 6.64 (s, 1H), 3.60 (s, 3H), 2.78 (t, 2H), 2.52 (t, 2H), 1.90-1.78 (m, 4H) | - | 231.08 [M+1] |

| 4-((4-Chlorophenyl)thio)-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 7.76 (d, 1H), 7.46 (d, 2H), 7.42 (d, 1H), 7.37 (d, 1H), 7.31 (d, 2H), 7.19 (t, 1H), 4.94 (t, 1H), 4.09 (s, 3H), 3.21 (ddd, 1H), 2.57-2.40 (m, 2H), 2.34-2.24 (m, 1H) | 191.4, 139.7, 134.4, 134.1, 133.8 | - |

Table 3: Biological Activity of Selected Tetrahydrocarbazole Derivatives [3][22]

| Compound | Target | Activity (IC50) |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase | Selective Inhibitor |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase | Selective Inhibitor |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Acetylcholinesterase | Selective Inhibitor |

| 4-Chlorophenylpiperazine derivative of tetrahydrocarbazole | MCF7 (human breast adenocarcinoma) | 7.24 nM/mL |

Conclusion

The synthesis of novel analogs of this compound is a dynamic area of research with significant implications for drug discovery. The methodologies outlined in this guide, from the classical Fischer indole synthesis to modern palladium-catalyzed reactions, provide a robust toolkit for chemists to access a wide array of derivatives. The presented data and experimental protocols serve as a valuable resource for researchers and scientists in the field, facilitating the design and synthesis of next-generation therapeutic agents based on this privileged scaffold. The continued exploration of new synthetic strategies and the expansion of the chemical space around the tetrahydrocarbazolone core will undoubtedly lead to the discovery of new and potent bioactive molecules.

References

- 1. wjarr.com [wjarr.com]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. acgpubs.org [acgpubs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. op.niscpr.res.in [op.niscpr.res.in]

Exploring the Structure-Activity Relationship of 2,3,4,9-Tetrahydro-1H-carbazol-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic molecules. Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-Alzheimer's, and antimicrobial properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, with a particular focus on their potential as anticancer agents. This document details synthetic methodologies, summarizes quantitative biological data, and visualizes key signaling pathways and experimental workflows to support further research and development in this promising area.

Synthetic Strategies for the Tetrahydrocarbazole Core

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole scaffold is most commonly achieved through the Fischer indole synthesis and its variations. The Borsche-Drechsel cyclization, a classic and efficient method, involves the condensation of a phenylhydrazine with cyclohexanone in the presence of an acid catalyst. More contemporary approaches have utilized ionic liquids to promote the cyclization, offering advantages in terms of reaction conditions and environmental impact.

A key intermediate for the synthesis of the title compounds is this compound, which can be prepared from the corresponding hydrazone. For instance, refluxing a solution of 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic and hydrochloric acid yields 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.[1]

Structure-Activity Relationships and Anticancer Potential

While comprehensive quantitative structure-activity relationship (QSAR) studies for a broad series of this compound derivatives are not extensively documented in publicly available literature, significant insights can be drawn from studies on closely related analogs. The anticancer activity of tetrahydrocarbazole derivatives has been a primary focus of investigation, with many compounds exhibiting cytotoxicity against various cancer cell lines.

One key study explored the synthesis and cytotoxic activity of a series of 1- and 1,9-disubstituted tetrahydrocarbazole derivatives, starting from 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.[2][3] This provides valuable, albeit qualitative, SAR information regarding substitutions at the 1-position. The presence of oxygenated substituents on the carbazole ring has been noted to increase biological activity, and the mechanism of anticancer action is often attributed to DNA intercalation.[4]

The following table summarizes the cytotoxic activity of selected derivatives against the BT20 breast cancer cell line, as described in the literature.

| Compound ID | Structure/Description | Cytotoxicity against BT20 cells |

| 2 | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Data not provided, used as starting material |

| 3a | Imino derivative of 2 with thiourea | Tested for cytotoxicity |

| 3c | Imino derivative of 2 with thiosemicarbazide | Tested for cytotoxicity |

| 6 | [2][5][6]Thiadiazino derivative from 3c | Tested for cytotoxicity |

| 7 | N-formyl derivative of 6 | Tested for cytotoxicity |

| 14 | 1,9-Diphenylacetyl-tetrahydrocarbazole derivative | Tested for cytotoxicity |